![molecular formula C25H25N3O4S2 B2589959 N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252889-46-5](/img/structure/B2589959.png)
N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution reaction to attach the sulfanyl group to the thienopyrimidine core.
Final Coupling with the Acetamide Group: The final step involves coupling the intermediate with the acetamide group under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
The compound N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, particularly as an antifolate agent and its implications in cancer treatment.
Antifolate Activity
Research indicates that compounds similar to this compound exhibit antifolate activity by inhibiting key enzymes involved in folate metabolism. These enzymes include:
- Thymidylate Synthase (TS)
- Dihydrofolate Reductase (DHFR)
Inhibiting these enzymes can disrupt DNA synthesis and cell proliferation, making such compounds potential candidates for cancer chemotherapy .
Antitumor Activity
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess significant antitumor properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. The results indicate that it can inhibit tumor cell growth effectively, possibly through mechanisms involving apoptosis or cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings can significantly influence biological activity. Research has shown that specific modifications can enhance selectivity towards tumor cells while minimizing toxicity to normal cells .
Case Study 1: Synthesis and Evaluation
In a study conducted by Zhou et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antifolate activity against TS and DHFR. The compound this compound showed promising results with an IC50 value indicating potent inhibition of both enzymes .
Case Study 2: In Vivo Studies
Further research involving animal models has demonstrated the potential of this compound in reducing tumor size in xenograft models of human cancers. The mechanism of action appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses against tumors .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: Unique due to its specific structure and potential biological activity.
Thienopyrimidine Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Dimethoxyphenyl Compounds: Similar aromatic ring structure but different functional groups, affecting their chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a thienopyrimidine core with dimethoxyphenyl and dimethylphenyl groups, which imparts specific chemical and biological properties.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Thieno[3,2-d]pyrimidin moiety : Known for its role in various pharmacological activities.
- Sulfanyl acetamide linkage : May influence the compound's reactivity and biological interactions.
The molecular formula of this compound is C20H24N2O4S, and it has a molecular weight of approximately 392.48 g/mol.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Research has shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values ranging from 0.3 µM to 1.5 µM against leukemia and solid tumors .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell signaling pathways. For example, the MEK/ERK pathway is a common target due to its role in cell division and survival .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts such as Alzheimer's disease .
Toxicity and Safety Profile
Evaluating the safety profile of this compound is essential:
- Toxicity Studies : Preliminary studies suggest that while the compound exhibits potent biological activity, it may also present toxicity at higher concentrations. For instance, systemic exposure studies indicate a maximum tolerated dose (MTD) around 100 mg/kg for related compounds .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-5-6-17(11-16(15)2)13-28-24(30)23-20(9-10-33-23)27-25(28)34-14-22(29)26-19-8-7-18(31-3)12-21(19)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUWQDXEBATQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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